(E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
Description
Properties
IUPAC Name |
2-[(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4S2/c1-2-13(17(22)23)20-16(21)15(26-18(20)25)9-12-7-8-14(24-12)10-3-5-11(19)6-4-10/h3-9,13H,2H2,1H3,(H,22,23)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPOCWRIFSKKEV-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)F)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves multi-step organic reactions One common method starts with the preparation of the furan derivative, followed by the formation of the thioxothiazolidinone ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step reaction involving the condensation of 4-fluorophenyl furan derivatives with thiazolidinone frameworks. The synthesis typically involves the use of reagents like hydrazones and thiazolidinediones under controlled conditions, yielding a product with a complex structure that includes a furan ring and thiazolidinone moiety. The molecular formula is with a molecular weight of approximately 425.45 g/mol .
Pharmacological Properties
The compound exhibits a range of biological activities, including:
1. Anticancer Activity:
Research indicates that derivatives of thiazolidinones, including this compound, show significant antiproliferative effects against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
2. Anti-inflammatory Effects:
The compound has been noted for its anti-inflammatory properties, which may be attributed to its ability to inhibit leukocyte recruitment and reduce inflammatory markers in animal models . This suggests potential applications in treating inflammatory diseases.
3. Antimicrobial Activity:
Thiazolidinone derivatives have also shown antimicrobial effects against various pathogens. The presence of the furan ring enhances the compound's interaction with microbial targets, suggesting its utility as an antimicrobial agent .
Case Studies and Research Findings
Several studies have explored the applications of (E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid:
Mechanism of Action
The mechanism of action of (E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the observed biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogs include:
- Aryl substituents on the furan ring (e.g., 4-chloro, 4-nitro, 3,5-difluoro).
- Heterocycle replacements (e.g., pyrazole instead of furan).
- Side-chain modifications (e.g., acetic acid vs. butanoic acid).
Physicochemical Properties
- Thermal Stability : Melting points correlate with crystallinity; nitro-substituted pyrazole analogs (e.g., 13g, mp = 240–242°C) are more thermally stable than furan derivatives (mp = 71–77°C for 4b, 4e) .
Table 2: Physicochemical Data for Selected Compounds
Biological Activity
(E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological activity, including antiproliferative effects, structure-activity relationships, and mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiazolidinone ring and a furan moiety. Its molecular formula is with a molecular weight of approximately 289.28 g/mol. The compound's synthesis involves the reaction of specific precursors under controlled conditions, yielding it in a crystalline form with notable purity.
Antiproliferative Activity
Research has demonstrated that derivatives of thiazolidinone compounds exhibit moderate to strong antiproliferative activity against various cancer cell lines. Notably, studies have shown that the compound's activity is dose-dependent and varies according to the cell cycle stage. For example, derivatives containing electron-donating groups have been linked to enhanced cytotoxicity, suggesting that structural modifications can significantly influence biological outcomes.
Case Studies
- Cell Line Studies : In vitro studies using human leukemia cell lines revealed that compounds similar to this compound exhibited IC50 values indicating effective growth inhibition. For instance, specific derivatives showed IC50 values in the low micromolar range (0.3 µM and 1.2 µM) against MV4-11 and MOLM13 cells respectively .
- Mechanistic Insights : Flow cytometric analysis and LDH assays indicated that certain derivatives induce apoptosis in cancer cells through mechanisms involving DNA fragmentation and cell cycle arrest at the G0/G1 phase . The presence of specific functional groups at the C-terminal of the thiazolidinone structure was found to enhance these effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiazolidinone Ring : Essential for its anticancer properties; modifications here can lead to variations in potency.
- Furan Moiety : Contributes to electron donation, enhancing interaction with biological targets.
Summary Table of Biological Activities
| Compound Derivative | IC50 (µM) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|
| 5e | 0.3 | MV4-11 | Apoptosis induction |
| 5f | 1.2 | MOLM13 | Cell cycle arrest |
| Parent Compound | Varies | Various | Cytotoxicity |
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for (E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, and how can purity be ensured?
- Methodology :
- Step 1 : Condensation of 4-fluorobenzaldehyde with 2-thioxothiazolidin-4-one in glacial acetic acid under reflux (85% yield after recrystallization) .
- Step 2 : Introduce the butanoic acid moiety via nucleophilic substitution or coupling reactions.
- Purity Control : Use TLC (20% ethyl acetate/hexane) for reaction monitoring. Purify via recrystallization (ethanol) or column chromatography .
- Key Data :
| Reagents | Solvent | Catalyst | Yield | Purity Method |
|---|---|---|---|---|
| 4-Fluorobenzaldehyde, 2-thioxothiazolidin-4-one | Glacial acetic acid | Sodium acetate | 85% | Recrystallization (ethanol) |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Techniques :
- IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹), C=S (1150–1250 cm⁻¹), and furan C-O (1010–1070 cm⁻¹) stretches .
- NMR :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl), furan protons (δ 6.3–7.5 ppm), and thiazolidinone NH (δ 10–12 ppm).
- ¹³C NMR : Detect carbonyl carbons (δ 170–180 ppm) and thione (δ 120–130 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What preliminary biological activities have been reported for structurally similar thiazolidinone derivatives?
- Findings :
- Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- Anticancer potential by targeting enzymes like topoisomerase II or inducing apoptosis (IC₅₀ values in µM range for breast cancer cell lines) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Strategy :
- Variation 1 : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate electronic effects .
- Variation 2 : Modify the furan ring (e.g., thiophene substitution) to alter steric and π-π stacking interactions .
- Assays : Test modified analogs in enzyme inhibition (e.g., COX-2) and cell viability assays .
Q. What experimental design considerations are critical for in vivo efficacy studies?
- Design :
- Use randomized block designs with split plots to account for variables like dosage, administration route, and genetic heterogeneity .
- Include positive controls (e.g., doxorubicin for anticancer studies) and vehicle controls.
- Metrics : Measure tumor volume reduction (via caliper), survival rates, and biomarker expression (e.g., caspase-3 for apoptosis) .
Q. How can computational modeling predict binding modes and metabolic stability?
- Tools :
- Docking (AutoDock Vina) : Simulate interactions with targets like PPAR-γ or EGFR kinase.
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- ADMET Prediction (SwissADME) : Estimate bioavailability, CYP450 metabolism, and blood-brain barrier penetration .
- Validation : Compare in silico predictions with in vitro cytochrome P450 inhibition assays .
Q. How should researchers address contradictions in reported biological data for thiazolidinones?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
